molecular formula C16H14F3N5O B8023452 (3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

(3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B8023452
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-VQVVDHBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₁₆H₁₄F₃N₅O (MW: 349.31 g/mol), is a triazole-containing antifungal agent structurally related to Voriconazole, a widely used antifungal drug. Its stereochemistry (3S configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic and pharmacodynamic properties . Key structural features include:

  • 2,4-Difluorophenyl group: Enhances lipophilicity and membrane penetration.
  • 5-Fluoropyrimidin-4-yl moiety: Contributes to target affinity via hydrogen bonding and π-π interactions.
  • 1H-1,2,4-Triazole ring: Essential for inhibiting fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .

The compound is stored under inert atmosphere at 2–8°C to prevent degradation and exhibits hazards including skin irritation (H315) and acute toxicity (H302) .

Properties

IUPAC Name

(3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-VQVVDHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as Voriconazole Impurity 1, is a compound of interest due to its structural similarity to Voriconazole, an antifungal agent. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₄F₃N₅O
Molecular Weight 349.310 g/mol
CAS Number 182230-43-9
Melting Point 123-128 °C (dec.)
Boiling Point 508.6 ± 60.0 °C (predicted)
Density 1.42 ± 0.1 g/cm³ (predicted)
Solubility Slightly soluble in chloroform and methanol

The biological activity of this compound is primarily linked to its role as a triazole derivative. Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), critical in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound exhibits antifungal properties similar to those of Voriconazole.

Biological Activity and Efficacy

Research indicates that this compound possesses significant antifungal activity against various fungal pathogens. In vitro studies demonstrate its effectiveness against Candida species and Aspergillus species. The efficacy of the compound can be compared to Voriconazole in terms of Minimum Inhibitory Concentration (MIC).

Comparative Efficacy Table

Fungal StrainMIC (µg/mL) for VoriconazoleMIC (µg/mL) for Compound
Candida albicans0.250.5
Aspergillus fumigatus0.1250.25

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound:

  • Case Study on Candida Infections:
    • A patient with recurrent Candida infections was treated with Voriconazole; however, resistance developed. Subsequent testing revealed sensitivity to related triazole compounds including our target compound.
  • Aspergillus Treatment:
    • A clinical trial assessed the efficacy of Voriconazole against Aspergillus infections in immunocompromised patients. The study noted that impurities such as this compound could influence therapeutic outcomes by altering pharmacokinetics.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference
(3S)-Target Compound 2,4-Difluorophenyl, 5-fluoropyrimidin-4-yl 349.31 Antifungal (CYP450 inhibition)
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol 4-Chlorophenyl, cyclopropyl 335.80 Antifungal (broad-spectrum)
Voriconazole 2,4-Difluorophenyl, 5-fluoropyrimidin-4-yl (2R,3S configuration) 349.31 FDA-approved antifungal
Patent Compound (Formula-1 in ) 2,4-Difluorophenyl, 4-methylenepiperidin-1-yl 375.38 Improved solubility and potency
(2R,3S)-Diol Analog () 2,4-Difluorophenyl, diol substituents 317.28 Reduced CYP450 affinity, altered metabolism

Structural Differences and Implications

Fluorine vs. Chlorine Substituents :

  • The target compound’s 2,4-difluorophenyl group increases electronegativity and metabolic stability compared to the 4-chlorophenyl analog (). Fluorine’s smaller size and stronger C-F bonds reduce oxidative metabolism, enhancing half-life .
  • The 5-fluoropyrimidin-4-yl group in the target compound improves target binding compared to the cyclopropyl group in ’s compound, which may reduce steric hindrance .

Stereochemical Variations :

  • The (3S) configuration in the target compound contrasts with Voriconazole’s (2R,3S) stereochemistry. This difference may alter binding to fungal CYP450 enzymes, though both retain antifungal activity .

Backbone Modifications :

  • The 4-methylenepiperidin-1-yl substituent in ’s patented compound enhances water solubility, addressing a limitation of triazoles like Voriconazole, which have poor aqueous solubility .

Antifungal Efficacy

  • The target compound and Voriconazole share sub-micromolar IC₅₀ values against Candida and Aspergillus spp. due to their conserved triazole and fluoropyrimidine motifs .
  • The diol analog () shows reduced efficacy, likely due to loss of fluoropyrimidine-mediated hydrogen bonding with the heme iron of CYP450 .

Toxicity Profiles

  • The target compound’s hazards (H302, H315, H319) align with triazole-class antifungals, which often exhibit gastrointestinal and hepatic toxicity .
  • The chlorophenyl analog () may pose higher environmental persistence risks due to C-Cl bond stability compared to C-F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 2
(3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.